molecular formula C18H14Br2N2OS B11987809 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone CAS No. 303095-06-9

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone

Cat. No.: B11987809
CAS No.: 303095-06-9
M. Wt: 466.2 g/mol
InChI Key: NAMFNVCZKSLKNX-UHFFFAOYSA-N
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Description

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone is an organic compound that features a combination of brominated aniline and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone typically involves the reaction of 4-bromoaniline with a thiophene derivative under specific conditions. One common method might include:

    Step 1: Bromination of aniline to form 4-bromoaniline.

    Step 2: Coupling of 4-bromoaniline with a thiophene derivative using a catalyst such as palladium in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(4-chloroanilino)-1-(2-thienyl)ethanone: Similar structure but with chlorine atoms instead of bromine.

    2,2-Bis(4-fluoroanilino)-1-(2-thienyl)ethanone: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

The presence of bromine atoms in 2,2-Bis(4-bromoanilino)-1-(2-thienyl)ethanone might confer unique properties such as increased reactivity or specific interactions with biological targets compared to its chloro or fluoro analogs.

Properties

CAS No.

303095-06-9

Molecular Formula

C18H14Br2N2OS

Molecular Weight

466.2 g/mol

IUPAC Name

2,2-bis(4-bromoanilino)-1-thiophen-2-ylethanone

InChI

InChI=1S/C18H14Br2N2OS/c19-12-3-7-14(8-4-12)21-18(17(23)16-2-1-11-24-16)22-15-9-5-13(20)6-10-15/h1-11,18,21-22H

InChI Key

NAMFNVCZKSLKNX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C(NC2=CC=C(C=C2)Br)NC3=CC=C(C=C3)Br

Origin of Product

United States

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